molecular formula C19H18F3NO B1325686 3'-Pyrrolidinomethyl-2-trifluoromethylbenzophenone CAS No. 898770-62-2

3'-Pyrrolidinomethyl-2-trifluoromethylbenzophenone

Cat. No. B1325686
M. Wt: 333.3 g/mol
InChI Key: AQMWXLSDLIBTSL-UHFFFAOYSA-N
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Description

3’-Pyrrolidinomethyl-2-trifluoromethylbenzophenone, also known as Pyrrolidinyl Benzophenone (PBP), is a chemical compound. The molecular formula of this compound is C19H18F3NO .


Molecular Structure Analysis

The molecular weight of 3’-Pyrrolidinomethyl-2-trifluoromethylbenzophenone is 333.3 g/mol . For more detailed structural information, you may refer to resources like ChemSpider or PubChem .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3’-Pyrrolidinomethyl-2-trifluoromethylbenzophenone can be found in databases like ChemSpider and PubChem . These databases provide information like molecular structure, molecular weight, and other related data.

Scientific Research Applications

Enantioselective Electrodes

  • Research on enantioselective electrodes demonstrates their application in the electrochemical reduction of organic molecules, like 4-methylbenzophenone, to produce alcohols with optical purity. This process utilizes poly(pyrroles) synthesized from chiral pyrrole monomers as asymmetric inductors, which can be relevant for the study of compounds like 3'-Pyrrolidinomethyl-2-trifluoromethylbenzophenone (Schwientek, Pleus, & Hamann, 1999).

Chemical Synthesis and Reactions

  • 2-(2-Hydroxynaphthalene-1-yl)pyrrolidine-1-carboxamides, which share structural similarities with 3'-Pyrrolidinomethyl-2-trifluoromethylbenzophenone, undergo ring opening in the presence of trifluoroacetic acid, leading to the formation of dibenzoxanthenes, diarylmethanes, and calixarenes. These reactions are significant in organic synthesis and for understanding the behavior of similar compounds (Gazizov et al., 2015).

Polymerization and Material Science

  • The polymerization of compounds like 3-Phenoxybenzoic acid, which shares functional groups with 3'-Pyrrolidinomethyl-2-trifluoromethylbenzophenone, is crucial in the development of materials like vapor-grown carbon nanofibers. These materials have applications in various fields, including electronics and nanotechnology (Baek, Lyons, & Tan, 2004).

Catalytic Activities and Copper Complexes

  • The study of Schiff-Base condensation products, such as those involving 3,5-di-tert-butylcatechol, provides insights into the catalytic activities of copper complexes. These findings are relevant for applications in catalysis and material chemistry, and may be applicable to similar compounds like 3'-Pyrrolidinomethyl-2-trifluoromethylbenzophenone (Speier, Csihony, Whalen, & Pierpont, 1996).

Iron Complexes and Enzyme Models

  • Research on iron(III) complexes with monophenolate ligands, including studies on catechol 1,2-dioxygenases, is crucial for understanding enzyme models and their reactions. This research can be extended to compounds with similar functional groups, providing insights into biochemical processes (Velusamy, Mayilmurugan, & Palaniandavar, 2004).

Safety And Hazards

For safety and hazards information related to 3’-Pyrrolidinomethyl-2-trifluoromethylbenzophenone, it’s recommended to refer to resources like PubChem which provide comprehensive safety data.

properties

IUPAC Name

[3-(pyrrolidin-1-ylmethyl)phenyl]-[2-(trifluoromethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18F3NO/c20-19(21,22)17-9-2-1-8-16(17)18(24)15-7-5-6-14(12-15)13-23-10-3-4-11-23/h1-2,5-9,12H,3-4,10-11,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQMWXLSDLIBTSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC2=CC(=CC=C2)C(=O)C3=CC=CC=C3C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60643210
Record name {3-[(Pyrrolidin-1-yl)methyl]phenyl}[2-(trifluoromethyl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60643210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

333.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3'-Pyrrolidinomethyl-2-trifluoromethylbenzophenone

CAS RN

898770-62-2
Record name {3-[(Pyrrolidin-1-yl)methyl]phenyl}[2-(trifluoromethyl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60643210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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